4-(Hydroxymethyl)benzamidine
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Overview
Description
4-(Hydroxymethyl)Benzamidine is an organic compound belonging to the class of benzyl alcohols. It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to a benzene ring, which is further substituted with a carboximidamide group (-C(=NH)NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)Benzamidine typically involves the reaction of 4-(Hydroxymethyl)benzonitrile with an appropriate amidine source under anhydrous conditions. One common method is the Pinner reaction, where the nitrile is converted to the corresponding amidine using anhydrous hydrogen chloride in the presence of an alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recrystallization process is often employed to obtain the target compound in high yield .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)Benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboximidamide group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 4-(Carboxylic acid)benzamidine
Reduction: 4-(Hydroxymethyl)benzylamine
Substitution: Various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)Benzamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor of certain enzymes, such as trypsin, and is used in biochemical assays.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)Benzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can modulate various biochemical pathways and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: Lacks the hydroxymethyl group and has different inhibitory properties.
4-(Hydroxymethyl)Benzylamine: Similar structure but lacks the amidine group.
4-(Carboxylic acid)Benzamidine: Oxidized form of 4-(Hydroxymethyl)Benzamidine.
Uniqueness
4-(Hydroxymethyl)Benzamidine is unique due to the presence of both the hydroxymethyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it valuable in biochemical research and potential therapeutic applications .
Properties
CAS No. |
68382-17-2 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-(hydroxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H3,9,10) |
InChI Key |
WHMKAFNJMLEDSN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CO)C(=N)N |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=N)N |
Origin of Product |
United States |
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